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Compound of Interest

Compound Name: Brasofensine maleate

Cat. No.: B1246849

Get Quote

Executive Summary
Brasofensine (NS-2214) represents a distinct class of phenyltropane-based dopamine reuptake

inhibitors (DRIs) characterized by a 2β-carbomethoxy-3β-(3,4-dichlorophenyl)tropane core

modified with an E-O-methyloxime moiety.[1] Originally developed for Parkinson’s disease and

ADHD, its high affinity for the dopamine transporter (DAT) makes it a critical scaffold for

neuropharmacological research.

This guide provides a rigorous, self-validating protocol for the synthesis of Brasofensine
maleate and its structural analogues. Unlike generic preparations, this protocol addresses the

specific instability of the C2-aldehyde intermediate and the thermodynamic control required to

favor the bioactive E-oxime isomer over the inactive Z-isomer.

Chemical Foundation & Retrosynthesis
The synthesis of Brasofensine hinges on the stereoselective construction of the 8-

azabicyclo[3.2.1]octane core. The critical pharmacological features are the 2β,3β-configuration

(thermodynamically favored in tropanes but requires control during synthesis) and the (E)-

configuration of the C2-methyloxime.
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Retrosynthetic Analysis
The strategy utilizes anhydroecgonine methyl ester (AEME) as the divergent intermediate. The

phenyl ring is introduced via conjugate addition, followed by a reduction-oxidation-

condensation sequence to install the oxime.
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Figure 1: Retrosynthetic pathway highlighting the critical oxidative conversion of the alcohol to

the labile aldehyde.

Detailed Synthesis Protocol
Safety Warning: Phenyltropanes are potent monoamine transporter inhibitors. All handling must

occur in a fume hood with appropriate PPE.

Stage 1: Scaffold Preparation (The "Winfield" Route)
Objective: Synthesis of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)tropane.

Precursor: Start with Anhydroecgonine Methyl Ester (AEME). This can be obtained by

refluxing ecgonine hydrochloride in POCl₃/methanol.

Grignard Reagent Prep: Prepare 3,4-dichlorophenylmagnesium bromide (1.0 M in THF)

under Argon.

Conjugate Addition:

Cool a solution of AEME (1 eq) in anhydrous ether to -40°C.

Add the Grignard reagent (2.5 eq) dropwise.

Stir for 3 hours, allowing the temperature to rise to -10°C.

Mechanistic Note: The reaction favors the 2β,3β-isomer due to the concave shape of the

bicyclic system directing the approach of the nucleophile.

Quench & Isolation: Quench with saturated NH₄Cl. Extract with ether. The crude product is

the 2β-ester.

Stage 2: Functional Group Manipulation (The
"Brasofensine" Specifics)
Objective: Conversion of C2-Ester to C2-Aldehyde O-Methyloxime.[2]

Step A: Reduction to Alcohol
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Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.[2]

Protocol: Dissolve the Stage 1 ester in dry THF. Add LiAlH₄ (2 eq) at 0°C. Stir for 1 hour.

QC Point: Confirm disappearance of ester carbonyl by IR (1735 cm⁻¹) or TLC.

Step B: Swern Oxidation (Critical Control Point)

Context: The C2-aldehyde is notoriously unstable and prone to epimerization. Swern

oxidation is preferred over Jones reagent to prevent over-oxidation or acid-catalyzed

decomposition.

Protocol:

Cool oxalyl chloride (1.5 eq) in DCM to -78°C.

Add DMSO (3 eq) dropwise; stir 15 min.

Add the Alcohol from Step A (dissolved in DCM) slowly. Stir 45 min at -78°C.

Add Triethylamine (5 eq) and warm to 0°C.

Immediate Action: Do not isolate the aldehyde for long-term storage. Proceed immediately

to Step C.

Step C: Oxime Condensation

Reagents: Methoxyammonium chloride, Pyridine/Ethanol.

Protocol:

Add methoxyammonium chloride (2 eq) to the crude aldehyde solution in ethanol/pyridine.

Stir at room temperature for 12 hours.

Isomer Control: This reaction produces a mixture of E and Z isomers. The E-isomer is the

active pharmaceutical ingredient (API).
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Purification: Flash chromatography (Hexane/EtOAc + 1% Et₃N). The E-isomer typically

elutes second (less polar) on silica due to internal hydrogen bonding, but this must be

verified by NOE NMR.

Stage 3: Maleate Salt Formation
Objective: Stabilization of the free base for biological assays.

Dissolution: Dissolve 1.0 g of Brasofensine free base in 10 mL of absolute ethanol.

Acid Addition: Add a solution of Maleic Acid (1.05 eq) in 5 mL ethanol dropwise with stirring.

Crystallization:

Heat the solution to 60°C until clear.

Slowly cool to room temperature, then to 4°C.

If oiling occurs, add a seed crystal or a small volume of diethyl ether.

Collection: Filter the white crystalline solid. Wash with cold ether.

Drying: Vacuum dry at 40°C for 24 hours.

Target Melting Point: 140–142°C.

Analogue Design & SAR Logic
Researchers often modify Brasofensine to alter selectivity ratios (DAT vs. SERT vs. NET).

Structural Activity Relationship (SAR)
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Region Modification Effect on Pharmacology

N-8 Position Methyl (Native) Balanced DAT/SERT affinity.

Fluoroalkyl (e.g., FE-CIT)
Increases DAT selectivity;

used for PET tracers.

C-2 Position O-Methyloxime (Brasofensine)
High metabolic stability

compared to esters.

Ethyl/Propyl ester
Lower stability, classic

"cocaine-like" kinetics.

C-3 Aryl 3,4-Dichloro (Native) High potency.

4-Iodo (RTI-55)
High affinity, used for SPECT

imaging.

Naphthyl
Increases SERT affinity (triple

reuptake inhibition).

Decision Tree for Analogue Synthesis
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Triple Reuptake (SNDRI)

PET/SPECT Tracer

Modify N-8: 
Add Fluoroalkyl / Allyl

Modify C-3 Aryl: 
Add Naphthyl / 3,4-Cl2

Modify C-3 Aryl: 
Add 4-Iodo / 11C-Methyl
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Figure 2: Strategic decision tree for designing phenyltropane analogues based on

pharmacological targets.

Analytical Characterization & QC
Every batch must undergo the following QC checks to ensure validity for biological testing.
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Isomeric Purity (HPLC)
The E/Z ratio is critical.

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

Detection: UV at 230 nm.

Criteria:E-isomer > 98%.

NMR Validation
1H NMR (CDCl₃): The methoxy group of the oxime appears as a singlet around δ 3.8-3.9

ppm.

Stereochemistry Check: The C2-proton signal splitting pattern confirms the β-orientation.

Isomer ID: The E-isomer typically shows the =N-OCH₃ signal slightly downfield compared to

the Z-isomer due to anisotropic effects of the tropane bridge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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